pNP-ADPr (disodium)

Enzyme Kinetics ADP-ribosylation PARP Assay

Traditional ADP-ribosylation assays rely on radioactive NAD+ or discontinuous endpoint methods, limiting HTS compatibility. pNP-ADPr (disodium) solves this as a chromogenic, continuous-readout substrate for PARG, ARH3, and PARP enzymes. - Real-time kinetic monitoring at 405 nm (p-nitrophenolate release) - Aqueous solubility ≥200 mg/mL (disodium salt) prevents precipitation - Validated for macrodomain binding (IC50 370 nM) and SAR studies - Eliminates radioactivity hazards & disposal costs

Molecular Formula C21H24N6Na2O16P2
Molecular Weight 724.4 g/mol
Cat. No. B12394857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepNP-ADPr (disodium)
Molecular FormulaC21H24N6Na2O16P2
Molecular Weight724.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+]
InChIInChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12-,14-,15-,16-,17-,20-,21-;;/m1../s1
InChIKeyNQOVHENPPPWLBJ-AKTZONNESA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pNP-ADPr (disodium) Colorimetric ADP-Ribosylation Substrate


pNP-ADPr (disodium), also known as ADP-ribose-pNP disodium (CAS 939028-75-8), is a synthetic chromogenic substrate in which the nicotinamide moiety of NAD+ is replaced by a p-nitrophenyl group [1]. It is used for the continuous, real-time monitoring of Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3) activity [2], as well as for studying poly(ADP-ribose)polymerase (PARP) enzymes . The compound's disodium salt form enhances aqueous solubility for biochemical assays.

pNP-ADPr (disodium) vs. β-NAD+ as a Substrate


Generic substitution of pNP-ADPr (disodium) with natural β-NAD+ or other ADP-ribose analogs is not advisable because pNP-ADPr uniquely enables a continuous, non-radioactive, colorimetric readout. Traditional assays using radioactive NAD+ (³²P- or ³H-NAD+) are discontinuous, hazardous, and ill-suited for high-throughput screening (HTS) [1]. In contrast, pNP-ADPr's p-nitrophenolate cleavage product generates a quantifiable, real-time signal at 405 nm, a feature absent in natural substrates [2]. Its disodium salt formulation provides critical aqueous solubility (≥200 mg/mL) for robust, homogeneous assay development, a key differentiator from free acid forms that may precipitate in standard buffers.

pNP-ADPr (disodium) Quantitative Comparison Data


PARP-1 Kinetics: pNP-ADPr vs. β-NAD+

Kinetic analysis reveals that pNP-ADPr (disodium) is a viable substrate for PARP-1, with a KM value that is consistent with the natural substrate β-NAD+, demonstrating that the chromogenic modification does not significantly alter substrate recognition [1]. This enables the use of pNP-ADPr as a faithful kinetic probe for PARP-1 activity in a continuous assay format, a key advantage over radioactive methods. The reported KM for pNP-ADPr with PARP-1 is 151 µM , while β-NAD+ exhibits an apparent Km of 500 µM for an ADP-ribosyltransferase [2].

Enzyme Kinetics ADP-ribosylation PARP Assay

Kinetics of PARP-1, Tankyrase-1, and VPARP

pNP-ADPr (disodium) enables the direct comparison of kinetic parameters across three distinct PARP isozymes, revealing significant differences in substrate utilization [1]. PARP-1 displays the highest KM (151 µM) and Vmax (1.30 nmol·min⁻¹·mg⁻¹), followed by tankyrase-1 (82 µM, 18 pmol·min⁻¹·mg⁻¹) and VPARP (46 µM, 2 pmol·min⁻¹·mg⁻¹) . This differential activity profile allows researchers to select the appropriate enzyme for screening campaigns and to interpret inhibitor selectivity data.

Enzyme Kinetics PARP Isozymes Inhibitor Screening

PARG and ARH3 α-Anomer Selectivity

Both PARG and ARH3 selectively hydrolyze the α-anomer of pNP-ADPr over the β-anomer [1], a stereochemical preference that mirrors their behavior with natural ADP-ribosylated substrates [2]. This finding confirms that the chromogenic modification does not alter the fundamental enzyme-substrate recognition mechanism, validating pNP-ADPr as a bona fide mimic of natural ADP-ribose in hydrolase assays.

Stereoselectivity Hydrolase Specificity ADP-ribose Analogs

Colorimetric vs. Radioactive Assay Format

The pNP-ADPr (disodium)-based continuous colorimetric assay offers significant practical advantages over standard discontinuous radioactive PARP assays [1]. While traditional methods using ³²P- or ³H-NAD+ are endpoint-based and generate hazardous waste, the pNP-ADPr assay enables real-time kinetic monitoring and is fully compatible with HTS formats . This shift in assay workflow translates to higher throughput, reduced operational costs, and improved data quality.

High-Throughput Screening Assay Development Method Comparison

SARS-CoV-2 Macrodomain Binding Potency

In a fluorescence polarization assay, pNP-ADPr was identified as one of the most potent binders to the SARS-CoV-2 macrodomain (Macro1) reported to date, with an IC50 of 370 nM [1]. This was more potent than the closely related analog TFMU-ADPr, which had an IC50 of 590 nM [2]. This unexpected finding highlights pNP-ADPr's utility beyond hydrolase substrate applications and into the realm of antiviral target validation.

Antiviral Drug Discovery Macrodomain SARS-CoV-2

pNP-ADPr (disodium) Application Scenarios


High-Throughput Screening for PARP/PARG/ARH3 Inhibitors

pNP-ADPr (disodium) is the preferred substrate for establishing robust, 96- or 384-well continuous colorimetric assays to screen compound libraries against PARP-1, tankyrase-1, VPARP, PARG, and ARH3. Its compatibility with standard microplate readers (absorbance at 405 nm) and real-time kinetic monitoring reduces assay time and cost per data point compared to radioactive or ELISA-based methods [1]. The quantitative KM and Vmax data provided in this guide allow for the direct calculation of inhibitor potency and mechanism of action.

SARS-CoV-2 Macro1 Inhibitor Discovery

For researchers investigating viral macrodomains as antiviral targets, pNP-ADPr (disodium) is a validated, potent binder (IC50 370 nM) that can be used as a reference compound in fluorescence polarization or other competitive binding assays [2]. Its superior potency over TFMU-ADPr makes it an ideal starting point for structure-activity relationship (SAR) studies and for validating novel macrodomain inhibitors identified through HTS.

ADP-Ribosylation Mechanistic Studies

pNP-ADPr (disodium) is essential for detailed kinetic and mechanistic studies of PARG and ARH3, particularly for investigating stereoselectivity (α- vs. β-anomer preference) [3]. Its chromogenic output enables precise, real-time measurement of initial reaction velocities, which is critical for determining accurate KM, kcat, and inhibition constants. This is a significant improvement over endpoint assays that may miss early reaction kinetics.

Radioactive-Free ADP-Ribosylation Assays

Laboratories seeking to modernize their ADP-ribosylation assays and eliminate the use of radioactive materials should prioritize the procurement of pNP-ADPr (disodium). Its continuous, colorimetric format directly addresses the limitations of traditional ³²P- or ³H-NAD+ assays, including biohazard risk, high disposal costs, and low throughput [4]. The high aqueous solubility of the disodium salt (≥200 mg/mL) facilitates easy preparation of stock solutions and ensures consistent performance in automated liquid handling systems.

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